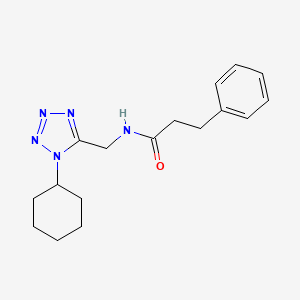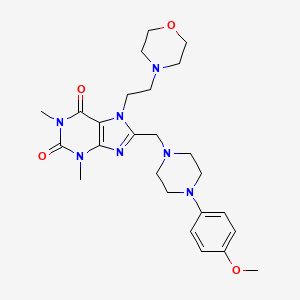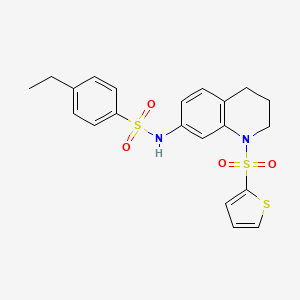
(2R)-2-(decanoylamino)butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinic acid, or butanedioic acid, is a dicarboxylic acid that plays a significant role in intermediary metabolism . It’s widely distributed in almost all plant and animal tissues . The decanoyl group refers to the fatty acid decanoic acid, also known as capric acid. Amino groups are functional groups containing a nitrogen atom with a lone pair of electrons.
Synthesis Analysis
The synthesis of noncanonical amino acids (ncAAs) like “(2R)-2-(decanoylamino)butanedioic acid” can be challenging due to issues with stereoselectivity and functional-group compatibility . Enzymes have been used to synthesize ncAAs more efficiently .Molecular Structure Analysis
The molecular structure of a compound like “this compound” would be based on the structures of its components. Succinic acid has a molecular formula of C4H6O4 . The decanoyl group would add a long hydrocarbon chain to the molecule, and the amino group would introduce a nitrogen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its components. For example, succinic acid is a colorless crystalline solid, soluble in water .Scientific Research Applications
Metabolic Engineering for Bio-based Chemical Production
The engineering of Saccharomyces cerevisiae for bio-based chemical production highlights the potential of microbial cell factories. Through metabolic engineering, strains capable of co-fermenting glucose and galactose were developed for the production of enantiopure compounds like (2R,3R)-butanediol, demonstrating the feasibility of using renewable resources for high titer and yield chemical production (Lian, Chao, & Zhao, 2014).
Enzymatic Production of Active Isomers
The preparation and identification of active isomers of certain compounds for inhibiting specific enzymes involved in metabolic pathways showcase the application of (2R)-2-(decanoylamino)butanedioic acid derivatives. This enzymatic approach enables the production of specific isomers with high biological activity, offering potential in the development of novel therapeutic agents (Inokuchi & Radin, 1987).
Plant Defense Elicitation
Stereoisomers of bacterial volatile compounds like 2,3-butanediol have been studied for their ability to elicit plant defense responses against pathogens. Research indicates that specific stereoisomers can significantly reduce the incidence of viruses in plants, suggesting a novel approach to enhancing crop resilience through microbial volatiles (Kong, Shin, Kim, & Ryu, 2018).
Microbial Routes to Bio-based Chemicals
Advances in microbial routes to (2R,3R)-2,3-butanediol have shed light on the potential of engineered microbes for the production of valuable chemicals. Through metabolic engineering and synthetic biology, strains have been optimized for improved titers, yields, and productivities of enantiopure chemicals, demonstrating the promise of microbial biotechnology in sustainable chemical production (Xie, Chen, Wang, Chen, Du, Zhou, & Huang, 2017).
Autotrophic Production of Bio-based Chemicals
Engineering Cupriavidus necator for autotrophic production of bio-based chemicals like (R)-1,3-butanediol represents a groundbreaking approach to utilizing carbon dioxide for chemical synthesis. By leveraging the natural carbon fixation capabilities of C. necator, researchers have demonstrated the feasibility of producing valuable chemicals directly from CO2, highlighting a significant advancement towards sustainable bioproduction (Gascoyne, Bommareddy, Heeb, & Malys, 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-(decanoylamino)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-2-3-4-5-6-7-8-9-12(16)15-11(14(19)20)10-13(17)18/h11H,2-10H2,1H3,(H,15,16)(H,17,18)(H,19,20)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJCTRAECJWNOS-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2669807.png)
![N-[2,2-bis(furan-2-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2669809.png)


![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2669812.png)

![N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide](/img/structure/B2669814.png)

![2-[3-(3-Methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2669816.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2669825.png)
![(4-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2669826.png)

![N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2669830.png)